

electrophilic and nucleophilic sites of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

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Compound of Interest

Compound Name: 3-(1-Methylcyclopropyl)-3-oxopropanenitrile

Cat. No.: B1356603

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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of **3-(1-Methylcyclopropyl)-3-oxopropanenitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of **3-(1-Methylcyclopropyl)-3-oxopropanenitrile**, focusing on the identification and characterization of its electrophilic and nucleophilic centers. This molecule incorporates two key functional groups—a β -ketonitrile and a cyclopropyl ketone—which impart a rich and versatile reactivity profile, making it a valuable building block in organic synthesis and medicinal chemistry.

Molecular Structure and Physicochemical Properties

3-(1-Methylcyclopropyl)-3-oxopropanenitrile (CAS No. 88485-78-3) is a liquid at room temperature with the molecular formula C_7H_9NO .^{[1][2]} Its structure is characterized by a central keto-group flanked by a 1-methylcyclopropyl ring and a cyanomethylene group.

Property	Value	Reference
CAS Number	88485-78-3	[1]
Molecular Formula	C ₇ H ₉ NO	[1] [2]
Molecular Weight	123.15 g/mol	[1] [2]
IUPAC Name	3-(1-methylcyclopropyl)-3-oxopropanenitrile	[1]
Physical Form	Liquid	[1]
Storage Temperature	2-8°C, Inert atmosphere	[1]

Analysis of Reactive Sites: Electrophilicity and Nucleophilicity

The unique arrangement of functional groups in **3-(1-Methylcyclopropyl)-3-oxopropanenitrile** results in multiple reactive centers. Its reactivity is best understood by considering the electronic properties of the β -ketonitrile and cyclopropyl ketone moieties.

Nucleophilic Sites

The molecule possesses several sites prone to acting as nucleophiles (electron-pair donors).[\[3\]](#)

- α -Carbon (Methylene Group): The methylene protons (C2) are significantly acidic due to the electron-withdrawing effects of both the adjacent carbonyl and nitrile groups. Deprotonation by a base leads to the formation of a resonance-stabilized carbanion (enolate), which is a potent nucleophile. This is the primary site for reactions like alkylations, acylations, and condensations. β -Ketonitriles are known to be valuable precursors in the synthesis of various organic compounds due to this reactivity.[\[4\]](#)[\[5\]](#)
- Carbonyl Oxygen: The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a Lewis base, coordinating to protons or Lewis acids. This activation enhances the electrophilicity of the carbonyl carbon.
- Nitrile Nitrogen: While the nitrogen atom has a lone pair, its sp hybridization and the electronegativity of the nitrogen atom itself make it a weak nucleophile.

Electrophilic Sites

The molecule also features distinct electrophilic centers susceptible to attack by nucleophiles.

[6]

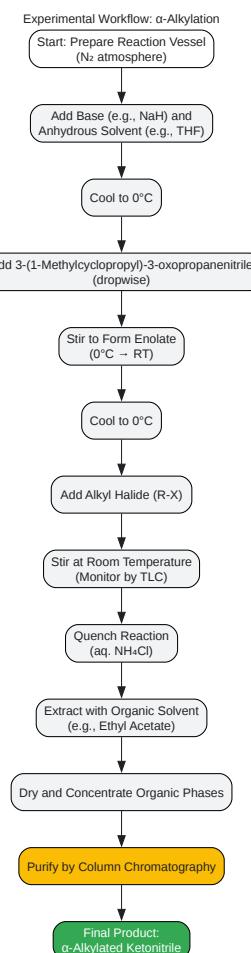
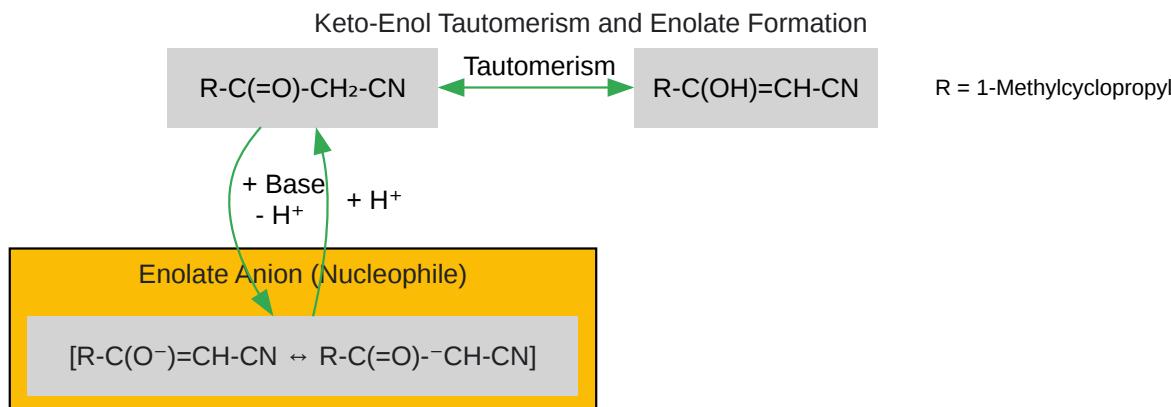
- Carbonyl Carbon (C3): The significant polarization of the carbon-oxygen double bond renders the carbonyl carbon highly electrophilic. It is a prime target for nucleophilic addition reactions. The attached electron-withdrawing cyclopropyl group further enhances this electrophilicity.[7]
- Nitrile Carbon (C1): The carbon atom of the nitrile group is also electrophilic and can undergo nucleophilic attack, leading to transformations such as hydrolysis to amides or carboxylic acids, or addition of organometallic reagents.
- Cyclopropyl Ring: The strained C-C bonds of the cyclopropyl ring possess significant p-character and can be susceptible to cleavage under certain conditions (e.g., with transition metals or strong acids), acting as a "latent" electrophilic site in ring-opening reactions.[8][9]

The following diagram illustrates the key reactive sites within the molecule.

Caption: Electrophilic (red arrows) and nucleophilic (blue arrows) centers in **3-(1-Methylcyclopropyl)-3-oxopropanenitrile**.

Keto-Enol Tautomerism and Enolate Formation

The nucleophilicity of the α -carbon is a consequence of keto-enol tautomerism and subsequent deprotonation to form a highly stabilized enolate anion. This equilibrium is fundamental to the synthetic utility of β -ketonitriles.



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